molecular formula C24H20ClN3O2 B2772468 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-phenethylacetamide CAS No. 932453-00-4

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-phenethylacetamide

Cat. No. B2772468
CAS RN: 932453-00-4
M. Wt: 417.89
InChI Key: YQEABVCNPMGNMA-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-phenethylacetamide, also known as CP-122,288, is a chemical compound that has been widely studied for its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives and exhibits a complex mechanism of action that makes it a promising candidate for various scientific research applications.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research into quinazolinone derivatives, including compounds structurally related to 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-phenethylacetamide, has shown promising analgesic and anti-inflammatory properties. One study synthesized a variety of novel acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a specific compound demonstrated potent analgesic and anti-inflammatory activities, suggesting potential for therapeutic application in pain and inflammation management without significant ulcerogenic risk (Alagarsamy et al., 2015).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of quinazolinone derivatives. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, showing good efficacy against various bacterial strains (Patel & Shaikh, 2011). Additionally, another study reported the synthesis of quinazolinone–thiazolidine–quinoline compounds with potential antimicrobial agents, highlighting their effectiveness against different bacterial and fungal strains (Desai et al., 2011).

Molecular Docking and Spectroscopy Studies

Molecular docking and spectroscopy studies have been conducted on related compounds to understand their interactions with biological targets. One research article detailed a DFT and experimental investigation (FT-IR and FT-Raman) on the vibrational spectroscopy and molecular docking studies of a similar compound. This study provided insights into the molecular structure, electrostatic potential, and possible inhibitory activity against the BRCA2 complex, indicating potential for cancer therapy (El-Azab et al., 2016).

Anticancer Properties

The exploration of quinazolinone derivatives for anticancer applications has led to significant findings. For example, a study on the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine emphasized its potential as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration, showcasing its promise in cancer treatment (Sirisoma et al., 2009).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c25-19-11-12-21-20(15-19)23(18-9-5-2-6-10-18)27-24(30)28(21)16-22(29)26-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEABVCNPMGNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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